3-Ethylpyrazin-2(1h)-one

Description

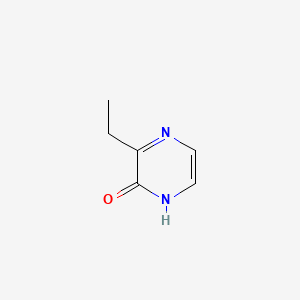

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXFUKQCOMJBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180380 | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-54-0 | |

| Record name | 3-Ethyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 3 Ethylpyrazin 2 1h One

The fundamental properties of 3-Ethylpyrazin-2(1H)-one are crucial for its handling, characterization, and application in further research.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 25680-54-0 |

| Melting Point | 102-103 °C |

| Boiling Point | 361.9 °C at 760 mmHg |

| Density | 1.16 g/cm³ |

| Flash Point | 172.7 °C |

| pKa | 11.72 ± 0.40 (Predicted) |

| LogP | 0.332 |

These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, suggesting strong intermolecular forces. Its predicted pKa and LogP values provide insights into its potential solubility and behavior in biological systems.

Synthesis of 3 Ethylpyrazin 2 1h One

The synthesis of 3-Ethylpyrazin-2(1H)-one can be approached through various methods common in heterocyclic chemistry. A prevalent strategy involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. csic.es

A general synthetic scheme is as follows:

Scheme 1: General Synthesis of 3-Alkyl-2(1H)-pyrazinones

Where R and R' are alkyl or aryl groups.

A more specific, though not explicitly detailed for the ethyl derivative in the searched literature, method would involve the ethylation of a pre-formed pyrazin-2-one ring. nih.gov This could potentially be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base.

Another general method for constructing the pyrazinone ring is the reaction of α-aminonitriles with oxalyl halides. nih.gov This approach, known as Hoornaert's method, is versatile for producing various substituted pyrazinones.

Biological Activities and Mechanistic Pathways of Pyrazinones, Including 3 Ethylpyrazin 2 1h One Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of pyrazinone derivatives has been a primary focus of research, with studies investigating their efficacy against a range of microbial pathogens.

Derivatives of pyrazinone have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide and N'-[(2Z)-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide were synthesized and evaluated for their in vitro antibacterial activity against Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. nih.gov The results indicated significant antibacterial action, with compounds 11, 12, and 40 being particularly potent. nih.gov The presence of the pyrazine (B50134) ring in conjunction with a substituted thiazoline (B8809763) ring was found to be crucial for the observed antimicrobial effects. nih.gov

Similarly, novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanine (B49660) derivatives exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus, with Minimum Inhibitory Concentration (MIC) values of 1 μg/mL. nih.gov However, these compounds did not show activity against Gram-negative bacteria. nih.gov Another study on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant Gram-positive organisms, including MRSA and vancomycin-resistant enterococci (VRE), with MIC values ranging from 2–16 mg/L. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazine and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Bacteria | Activity/MIC Value | Reference |

| N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide | E. coli, S. typhi, S. aureus, B. subtilis | Significant activity, compounds 11, 12, 40 most potent | nih.gov |

| 1,3-diphenyl-1H-pyrazoles with phenylalanine-derived rhodanines | MRSA, quinolone-resistant S. aureus | 1 μg/mL | nih.gov |

| Thieno[2,3-d]pyrimidinedione derivatives | MRSA, VISA, VRSA, VRE | 2–16 mg/L | nih.gov |

| 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives | E. coli | 16-32 μg/mL (compounds 1f, 1i, 2e) | mdpi.com |

| 3-benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC values from 6 to 42 μM | mdpi.com |

| 3,4–dihydropyrimidin-2-(1H)-one compounds | Various bacteria | Moderate to potent | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The antifungal properties of pyrazinone and related heterocyclic derivatives have also been extensively studied. nih.govnih.gov A series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and showed significant activity against several phytopathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org Compound 5p, in particular, exhibited potent anti-phytopathogenic activity with EC50 values as low as 0.18 μg/mL against R. solani. rsc.org

In another study, pyrazoline derivatives were evaluated for their antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov Compound 4c demonstrated potent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against all tested strains. nih.gov Furthermore, some 1,3,5-triphenyl-2-pyrazoline derivatives were found to be effective against C. parapsilosis and Cryptococcus neoformans. researchgate.net The development of resistance to existing antifungal drugs underscores the importance of discovering new antifungal agents like these pyrazinone derivatives. nih.gov

Table 2: Antifungal Activity of Selected Pyrazine and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Fungi | Activity/MIC/EC50 Value | Reference |

| 1,2,3-triazole phenylhydrazone derivatives | R. solani, S. sclerotiorum, F. graminearum, P. capsici | EC50 of 0.18 μg/mL for compound 5p against R. solani | rsc.org |

| Pyrazoline derivative (4c) | C. albicans, C. parapsilosis, C. tropicalis | 6.25 µg/mL | nih.gov |

| 1,3,5-triphenyl-2-pyrazoline derivatives | C. parapsilosis, C. neoformans | Effective | researchgate.net |

| 3-phenyl-1,2,4-triazin-6-one derivatives | L. nodorum, M. grisea, Z. tritici, U. maydis | EC50 of 0.005 ppm for compound 41 against Z. tritici | nih.gov |

| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | EC50 of 8.81 μg/mL for compound 4f against C. capsica | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Pyrazine-containing compounds have a well-established history in the treatment of tuberculosis, with pyrazinamide (B1679903) being a first-line drug. semanticscholar.org Research continues to explore new pyrazine derivatives for their antimycobacterial potential. A series of pyrazine and quinoxaline (B1680401) derivatives were synthesized and tested against Mycobacterium tuberculosis and Mycobacterium avium. nih.gov The 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis, with MIC ranges of less than 1-6.25 μg/mL. nih.gov

Furthermore, hybrid compounds combining pyrazinoic acid with isoniazid (B1672263) have shown promising antimycobacterial properties against both tuberculous and non-tuberculous mycobacteria. rsc.org In another study, N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives displayed significant activity against several mycobacteria other than tuberculosis strains. nih.gov The stringent structure-activity relationship of pyrazinamide, which requires the pyrazine ring and the carboxamide moiety, highlights the importance of the pyrazine nucleus for antimycobacterial activity. semanticscholar.org

Table 3: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Mycobacteria | Activity/MIC Value | Reference |

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1-6.25 μg/mL | nih.gov |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1-6.25 μg/mL | nih.gov |

| Pyrazinoic acid-isoniazid hybrid conjugates | Tuberculous and non-tuberculous mycobacteria | Promising activity | rsc.org |

| N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives | Mycobacteria other than tuberculosis strains | Significant activity | nih.gov |

| N-(pyrrolidin-1-ylmethyl)pyrazine-2-carboxamide | M. avium, PZA-resistant M. tuberculosis | Good activity | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Antiviral Properties and Inhibition Mechanisms

The antiviral potential of pyrazinone derivatives has been investigated against a variety of viruses. ontosight.ai A series of pyrazine analogues of acyclovir (B1169) were synthesized and evaluated for their activity against Herpes Simplex Virus-1 (HSV-1), Cytomegalovirus (CMV), Coxsackie B4 virus, and Human Immunodeficiency Virus-1 (HIV-1). nih.gov

More recently, with the emergence of new viral threats, research has expanded. For instance, pyrazine-based small molecules have been developed and screened for their activity against SARS-CoV-2. nih.gov Some pyrazine-triazole conjugates and a (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide derivative showed significant potency against the virus, with a favorable selectivity index compared to the reference drug, Favipiravir. nih.gov Favipiravir itself, a pyrazine carboxamide derivative, is an approved antiviral for influenza and has been used against COVID-19. actanaturae.ru Its mechanism involves inhibition of the viral RNA-dependent RNA polymerase (RdRp). actanaturae.ru

Derivatives of pyrazine-2-carboxylic acid with amino acid esters have also been studied for their ability to suppress influenza A virus replication. sciforum.net The antiviral activity of these compounds is thought to be related to the inhibition of viroporins, which are viral proteins that form ion channels in the host cell membrane. sciforum.net

Enzyme Modulation and Inhibition Kinetics

While direct studies on the inhibition of photosynthetic electron transport (PET) by 3-Ethylpyrazin-2(1H)-one were not found in the search results, the broader class of pyrazinone derivatives has been investigated for such activities. The structural similarities to known herbicides that target the photosystem II (PSII) complex suggest that pyrazinones could potentially interact with components of the photosynthetic machinery. The pyrazine ring is a key structural feature in many biologically active compounds, and its derivatives have been shown to exhibit a wide range of activities, including herbicidal effects which are often linked to PET inhibition. Further research is needed to specifically evaluate the PET inhibitory potential of this compound and its derivatives.

Investigation of Kinase Inhibition (e.g., ABL1-kinase protein)

Pyrazinone derivatives have been identified as a promising scaffold for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory conditions.

Research has demonstrated that the 2(1H)-pyrazinone core can serve as an effective motif for the ATP-competitive inhibition of kinases. nih.govnih.gov A notable example is the development of a series of 3-amino-2(1H)-pyrazinones as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. google.com In these studies, modifications to the aminoalkyl substituent at the 3-position of the pyrazinone core led to a significant increase in inhibitory potency against p38α. google.com Furthermore, a series of 2(1H)-pyrazinones were synthesized and evaluated as potential allosteric Akt kinase inhibitors, with some derivatives showing selectivity for Akt1, Akt2, or both. beilstein-journals.org

While the pyrazinone scaffold has shown promise in inhibiting kinases like p38α and Akt, there is currently limited information in the scientific literature specifically detailing the investigation of this compound or its derivatives as inhibitors of the ABL1-kinase protein. Research on ABL1 kinase inhibitors has predominantly focused on other chemical scaffolds such as pyrazoles, purines, and (phenylamino)pyrimidine-based compounds. nih.govnih.govnih.gov

Other Enzymatic Targets (e.g., Cholinesterase, MtOPRT, Influenza PA Endonuclease)

Beyond kinase inhibition, pyrazinone derivatives have been explored for their effects on other enzymatic targets.

Cholinesterase: Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov Some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, which are structurally related to pyrazinones, have been synthesized and shown to exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. However, specific studies detailing the direct inhibitory activity of this compound on cholinesterases are not extensively documented.

MtOPRT: Orotate phosphoribosyltransferase (OPRT) is an enzyme involved in the de novo pyrimidine (B1678525) synthesis pathway in Mycobacterium tuberculosis (Mtb) and is considered a potential target for anti-tuberculosis drugs. While research has focused on pyrimidine-2(1H)-ones as inhibitors of MtbOPRT, there is a lack of specific studies in the available literature on the inhibitory potential of this compound or other pyrazinone derivatives against this enzyme.

Influenza PA Endonuclease: The polymerase acidic (PA) endonuclease of the influenza virus is a critical enzyme for viral replication, making it an attractive target for antiviral drugs. The inhibition of this enzyme often involves compounds that can chelate the divalent metal ions in its active site. While various heterocyclic compounds have been investigated as PA endonuclease inhibitors, there is a need for more specific research to determine the potential of this compound and its derivatives to target this viral enzyme.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of pyrazinone derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic effects.

In the context of kinase inhibition, SAR studies on 3-amino-2(1H)-pyrazinones revealed that the nature of the aminoalkyl substituent at the 3-position of the pyrazinone core is crucial for their potency against p38α MAP kinase. google.com Similarly, for pyrazinone-based inhibitors of histone acetyltransferases p300/CBP, the substitutions on the pyrazine ring were found to be critical for their inhibitory activity. The development of 2(1H)-pyrazinones as kinase inhibitors has often involved palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions to introduce a variety of substituents, allowing for a systematic exploration of the SAR. nih.gov

For pyrazinoic acid analogs, which are related to pyrazinones and are active against Mycobacterium tuberculosis, substitutions at the 3, 5, and 6 positions of the ring have been studied to understand their impact on antimycobacterial activity. These studies highlight the importance of the substitution pattern on the pyrazinone ring in determining the biological activity and selectivity of these compounds.

Biosynthetic Pathways and Metabolic Formation of Pyrazinones in Biological Systems (e.g., Food Systems)

Pyrazinones, including alkyl-substituted derivatives like this compound, can be formed through both natural biosynthetic pathways in microorganisms and as a result of chemical reactions in food systems.

In food, pyrazinones are often formed during thermal processing through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. nih.govnih.gov The formation of volatile pyrazinones in asparagine Maillard reaction systems has been reported, with decarboxylation being a critical step. nih.govnih.gov Novel pathways involving the amidation of alanine (B10760859) and subsequent reactions with α-dicarbonyls have also been shown to produce pyrazinones. nih.gov The types of amino acids and sugars present, as well as the reaction conditions such as temperature and pH, can influence the types and amounts of pyrazinones formed.

In biological systems, microorganisms are capable of synthesizing pyrazinones. For instance, some species of Aspergillus and Staphylococcus produce pyrazinone natural products through pathways involving non-ribosomal peptide synthetases (NRPS). Myxobacteria have also been found to produce trialkylated pyrazinones via a hybrid nonribosomal peptide synthetase/polyketide synthase. In Bacillus subtilis, the biosynthesis of alkylpyrazines such as 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) has been shown to start from L-threonine.

The metabolism of pyrazinone-containing compounds has also been investigated. For example, a pyrazinone-containing thrombin inhibitor was found to undergo extensive metabolic activation of the pyrazinone ring in liver microsomes. This involved oxidation of the pyrazinone ring to form reactive intermediates that could bind to proteins.

Computational Chemistry and Theoretical Investigations of 3 Ethylpyrazin 2 1h One Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgmdpi.comnih.govaps.org It is widely employed to determine molecular and electronic structures, as well as to elucidate reaction mechanisms. nih.govmdpi.comresearchgate.netresearchgate.net

In the context of pyrazine (B50134) derivatives, DFT calculations are instrumental in understanding their reactivity and stability. researchgate.netresearchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For instance, a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides showed that a compound with a mercapto (-SH) substituent had the lowest HOMO-LUMO energy gap (4.21 eV), indicating it was the most reactive among the series. mdpi.com

Furthermore, DFT is used to calculate various reactivity parameters, including electron affinity, ionization potential, chemical hardness, and the electrophilicity index, which help in understanding the interaction of these molecules in chemical reactions. mdpi.com The analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is vital for predicting how it will interact with other molecules. researchgate.net

DFT has also been successfully applied to clarify reaction mechanisms, such as the [3+2] cycloaddition reactions involving pyrazoline derivatives and the researchgate.netresearchgate.net-Wittig rearrangement of pyrazolones. nih.govmdpi.com By optimizing the geometries of reactants, transition states, and products, researchers can map out the energy profile of a reaction, providing a deeper understanding of its feasibility and regioselectivity. nih.gov

Table 1: Key DFT-Calculated Parameters for Pyrazine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | The minimum energy required to remove an electron. | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added. | A measure of the molecule's tendency to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated as (I - A) / 2. mdpi.com |

| Electrophilicity Index (ω) | A measure of the electrophilic nature of a molecule. | Calculated as μ²/2η, where μ is the chemical potential. mdpi.com |

This table provides a general overview of parameters commonly calculated using DFT for pyrazine derivatives and their significance in understanding molecular properties.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study the interactions between a small molecule (ligand), such as 3-Ethylpyrazin-2(1H)-one, and a biological macromolecule (target), typically a protein or DNA. japsonline.comnih.govnih.govresearchgate.netresearchgate.netnih.gov These methods are crucial in drug discovery and development for predicting the binding affinity and mode of interaction of potential drug candidates. japsonline.comnih.govnih.gov

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. japsonline.comnih.gov For pyrazine derivatives, docking studies have been employed to identify potential inhibitors for various biological targets, including kinases like PIM-1K. japsonline.com These studies can reveal key amino acid residues within the target's binding pocket that are crucial for ligand-receptor interactions, often through the formation of hydrogen bonds. japsonline.comnih.gov For example, docking studies on pyrazine-based heterocycles as antibacterial agents identified a pyrazine-pyridone derivative with a high binding affinity to its bacterial target, forming hydrogen-donor and π-hydrogen bonds. nih.gov The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower values indicating a more favorable interaction. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. nih.govnih.govmdpi.com This allows for the assessment of the stability of the docked complex and can reveal conformational changes in both the ligand and the target upon binding. nih.gov MD simulations can analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of intermolecular hydrogen bonds over the simulation period to understand the stability and dynamics of the complex. nih.gov

Together, these computational tools provide valuable insights that can guide the synthesis and optimization of new pyrazine-based compounds with enhanced biological activity. japsonline.comresearchgate.net

In Silico Prediction of Biological Parameters (e.g., ADME, Drug-Likeness)

In silico methods are computational approaches used to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), as well as its drug-likeness. nih.govnih.govnih.gov These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor ADME profiles.

ADME Prediction: For compounds like this compound and its derivatives, various computational models can predict properties such as:

Absorption: This includes predicting intestinal absorption and Caco-2 cell permeability. nih.gov High intestinal absorption is desirable for orally administered drugs.

Distribution: Predictions often include whether a compound can cross the blood-brain barrier and its potential to interact with transport proteins like P-glycoprotein. nih.gov

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov For example, some pyrazine derivatives have been predicted to be substrates for CYP2D6 or CYP3A4. nih.gov

Drug-Likeness: This concept is often evaluated using rules like Lipinski's Rule of Five. nih.gov These rules assess whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are considered. In silico screening of some spirocyclic compounds containing a pyrazine-like moiety showed that they fulfilled Lipinski's rule, suggesting their potential as oral drug candidates. nih.gov

Bioactivity scores, which predict a compound's potential to interact with major drug targets like G protein-coupled receptors (GPCRs), ion channels, and kinases, can also be calculated. nih.gov These in silico predictions help prioritize the synthesis and further testing of the most promising compounds. nih.gov

Table 2: Predicted ADME and Drug-Likeness Parameters

| Parameter | Predicted Value/Range | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. nih.gov |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. nih.gov |

| Blood-Brain Barrier Penetration | Variable | Indicates potential for central nervous system effects. nih.gov |

| P-glycoprotein Substrate | Yes/No | Affects distribution and clearance. nih.gov |

| CYP450 Inhibition/Substrate | Variable (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions and metabolic pathways. nih.govnih.gov |

| Lipinski's Rule of Five | Compliant/Non-compliant | Assesses general drug-likeness for oral administration. nih.gov |

| Bioactivity Score | Variable | Indicates potential for biological activity against common drug targets. nih.gov |

This table illustrates the types of ADME and drug-likeness parameters that can be predicted in silico for compounds like this compound and their general implications.

Conformational Analysis and Spectroscopic Property Predictions (e.g., UV-Vis Spectra)

Computational methods are also employed to study the three-dimensional shapes of molecules (conformational analysis) and to predict their spectroscopic properties, such as UV-Vis absorption spectra.

Conformational Analysis involves identifying the stable arrangements of atoms in a molecule, known as conformers, and their relative energies. nih.govnih.govmdpi.com Molecules can exist as a mixture of different conformers, and the population of each conformer depends on its energy. mdpi.com Computational methods like molecular mechanics and DFT can be used to perform potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the rotation around one or more bonds. mdpi.com This analysis helps to understand the flexibility of the molecule and can be crucial for understanding its biological activity, as the shape of the molecule often determines how it fits into the binding site of a target protein. nih.gov

Spectroscopic Property Predictions: Theoretical calculations can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netphyschemres.orgnih.govmdpi.com

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. physchemres.orgnih.govsharif.edu The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. researchgate.netphyschemres.org These theoretical spectra can be compared with experimental spectra to validate the computational model and to help interpret the experimental results. researchgate.netphyschemres.org For example, in a study of pyrazoline derivatives, the theoretical UV-Vis absorption results were found to be in acceptable agreement with the experimental data. physchemres.org The extent of conjugation in a molecule significantly affects its UV-Vis spectrum; greater conjugation generally leads to absorption at longer wavelengths. utoronto.ca

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| Pyrazoline |

| Pyrazolone |

| Spirocyclic compounds |

| This compound |

| Pyrazine-pyridone |

| Cytochrome P450 |

| G protein-coupled receptors (GPCRs) |

| This compound |

Medicinal Chemistry and Pharmacological Potential of Pyrazinone Scaffolds

Pyrazinones as Privileged Structures in Drug Discovery

The 2(1H)-pyrazinone scaffold is increasingly recognized as a "privileged structure" in drug discovery. This designation is attributed to molecular frameworks that can provide ligands for more than one type of biological receptor or enzyme by making specific and crucial interactions. The pyrazinone ring is found in various natural products and serves as a key building block in the design of synthetic molecules with significant pharmacological activity. rsc.org Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for versatile interactions with diverse biological targets. nih.govresearchgate.net

The utility of the pyrazinone core is demonstrated by its presence in a range of bioactive molecules targeting different diseases. rsc.orgontosight.ai For instance, Favipiravir is an approved antiviral drug used against influenza viruses, while other derivatives have shown potent activity as inhibitors of enzymes crucial in cancer and blood coagulation pathways. rsc.org This versatility underscores the scaffold's value in generating libraries of compounds for screening against various therapeutic targets.

Table 1: Examples of Bioactive 2(1H)-Pyrazinone Derivatives and Their Applications

| Compound/Derivative | Therapeutic Target/Application | Reference |

|---|---|---|

| Favipiravir (T-705) | Viral RNA polymerase (Influenza, Ebola) | rsc.org |

| BMS-764459 | Corticotropin-releasing factor-1 (CRF1) receptor antagonist (Depression, Anxiety) | rsc.org |

| Thrombin Inhibitors (e.g., 14a, 14b) | Thrombin (Factor IIa) (Anticoagulation) | rsc.org |

| p38α MAPK Inhibitor (15) | p38α mitogen-activated protein kinase (Inflammatory diseases) | rsc.org |

| HIV Reverse Transcriptase Inhibitors | HIV reverse transcriptase (Antiviral) | rsc.org |

| Fungicide (12) | Tubulin polymerization (Antifungal, Anticancer) | rsc.org |

Design and Synthesis of Pyrazinone-Based Therapeutic Agents

The development of pyrazinone-based therapeutic agents relies on strategic design and efficient synthetic methodologies. The 2(1H)-pyrazinone heterocycle is a motif that can fulfill the structural requirements for the ATP-competitive inhibition of protein kinases, which are critical targets in oncology. researchgate.net

Design Strategies: Structure-based drug design is a powerful tool used to develop novel pyrazinone inhibitors. For example, by optimizing known inhibitors like SHP099 for the SHP2 protein, a key player in cancer cell signaling, new pyrazine-based molecules have been designed. nih.govresearchgate.net Computational screening has also been employed to identify novel pyrazinone pharmacophores that can potently inhibit targets like the TrkA kinase, which is implicated in cancer and pain. nih.gov These computational models help predict binding modes and identify regions on the molecule that can be modified to enhance potency and selectivity. nih.gov

Synthetic Approaches: Several synthetic routes to the 2(1H)-pyrazinone core have been developed, allowing for the creation of diverse derivatives.

From Acyclic Precursors: A common and long-standing method involves the condensation of α-amino acid amides with glyoxal, followed by cyclization. rsc.org This approach allows for the introduction of various substituents based on the chosen amino acid.

From Diketopiperazines: Another strategy involves the chemical transformation of diketopiperazines. This method typically includes converting the diketopiperazine into a chloro-substituted pyrazine (B50134), which is then hydrolyzed to the corresponding 2(1H)-pyrazinone. rsc.org

From Halogenated Pyrazines: Modern synthetic efforts often utilize halogenated pyrazine intermediates. Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution (SNAr) are used to selectively introduce a wide range of substituents onto the pyrazinone core. researchgate.net This allows for the rapid, solution-phase synthesis of novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones. researchgate.net The specific synthesis of 3-Ethylpyrazin-2(1H)-one can be achieved through methods such as the reaction of pyrazine-2-one with ethylating agents. ontosight.ai

Table 2: Summary of Synthetic Methods for 2(1H)-Pyrazinone Scaffolds

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Cyclization of Acyclic Precursors | Condensation of α-amino acid derivatives with dicarbonyl compounds (e.g., glyoxal). | Biomimetic approach; allows for varied substitutions based on amino acid choice. | rsc.org |

| From Diketopiperazines | Conversion of diketopiperazines to chloropyrazines, followed by hydrolysis. | Utilizes readily available starting materials. | rsc.org |

| From Halogenated Pyrazines | Sequential substitution on dihalopyrazine intermediates using cross-coupling (e.g., Suzuki) and SNAr reactions. | High efficiency and flexibility for creating diverse libraries of compounds. | researchgate.net |

Clinical Translation Potential and Future Pharmaceutical Research Directions

The pyrazinone scaffold has demonstrated significant potential for clinical translation, as evidenced by the approval of drugs like Favipiravir for viral infections. rsc.org Furthermore, the broader pyrazine class includes several other essential medicines, such as the anticancer agent Bortezomib and the antimycobacterial drug Pyrazinamide (B1679903), highlighting the heterocycle's success in medicine. mdpi.com

The future of pharmaceutical research involving pyrazinones is promising. The scaffold's proven ability to inhibit a wide range of biological targets, from viral polymerases to protein kinases and G-protein coupled receptors, ensures its continued relevance in drug discovery. rsc.orgresearchgate.net Current research is focused on several key areas:

Oncology: The development of selective kinase inhibitors remains a major focus, with pyrazinones being explored as inhibitors of TrkA, p38α MAPK, and other kinases involved in cancer progression. rsc.orgresearchgate.netnih.gov

Infectious Diseases: Beyond Favipiravir, the pyrazinone core is being investigated for new antiviral agents, including those targeting HIV reverse transcriptase. rsc.org There is also potential for developing novel antibacterial and antifungal agents. ontosight.ai

Central Nervous System (CNS) Disorders: The development of antagonists for receptors like CRF1 indicates the potential of pyrazinone derivatives in treating depression and anxiety. rsc.org

Opioid Receptor Modulation: By incorporating a pyrazinone ring into peptide mimetics, researchers have created potent ligands for opioid receptors, suggesting applications in pain management. rsc.org

For these promising compounds to advance, extensive in vivo studies and clinical trials are necessary to validate their safety and efficacy. researchgate.net Future work will likely involve the continued use of computational chemistry to design more potent and selective inhibitors, alongside the development of more efficient and scalable synthetic routes to facilitate their production and evaluation. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.